Cas no 2137617-82-2 (2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-)

2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-, is a heterocyclic compound featuring an oxazolidinone core substituted with an aminomethyl group at the 5-position and a 2-fluoro-5-methylphenyl moiety at the 3-position. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing antimicrobial or CNS-active agents, given the pharmacological relevance of oxazolidinone derivatives. The presence of the fluorinated aromatic ring may enhance metabolic stability and binding affinity, while the aminomethyl group offers a handle for further functionalization. Its well-defined stereochemistry and synthetic accessibility make it a valuable intermediate for structure-activity relationship studies in drug discovery. The compound’s purity and stability under standard conditions ensure reproducibility in research applications.
2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)- structure
2137617-82-2 structure
Product name:2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-
CAS No:2137617-82-2
MF:C11H13FN2O2
MW:224.231526136398
CID:5259130

2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
    • 2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-
    • Inchi: 1S/C11H13FN2O2/c1-7-2-3-9(12)10(4-7)14-6-8(5-13)16-11(14)15/h2-4,8H,5-6,13H2,1H3
    • InChI Key: VIUJBQCDTNRQBX-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C)C=C1N1C(=O)OC(CN)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 275
  • XLogP3: 1
  • Topological Polar Surface Area: 55.6

2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-372779-0.25g
5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
2137617-82-2 95.0%
0.25g
$855.0 2025-03-18
Enamine
EN300-372779-0.05g
5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
2137617-82-2 95.0%
0.05g
$780.0 2025-03-18
Enamine
EN300-372779-2.5g
5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
2137617-82-2 95.0%
2.5g
$1819.0 2025-03-18
Enamine
EN300-372779-10.0g
5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
2137617-82-2 95.0%
10.0g
$3992.0 2025-03-18
Enamine
EN300-372779-1.0g
5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
2137617-82-2 95.0%
1.0g
$928.0 2025-03-18
Enamine
EN300-372779-5.0g
5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
2137617-82-2 95.0%
5.0g
$2692.0 2025-03-18
Enamine
EN300-372779-0.1g
5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
2137617-82-2 95.0%
0.1g
$817.0 2025-03-18
Enamine
EN300-372779-0.5g
5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-1,3-oxazolidin-2-one
2137617-82-2 95.0%
0.5g
$891.0 2025-03-18

2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)- Related Literature

Additional information on 2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl)-

Introduction to 2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl) and Its Significance in Modern Chemical Biology

2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl), identified by the CAS number 2137617-82-2, represents a fascinating compound in the realm of chemical biology. This heterocyclic compound belongs to the oxazolidinone family, a class of molecules known for their versatile applications in pharmaceuticals and agrochemicals. The structural features of this compound, particularly the presence of an aminomethyl group and a fluoro-5-methylphenyl substituent, endow it with unique chemical properties that make it a promising candidate for further exploration in drug discovery and material science.

The oxazolidinone ring is a key structural motif in medicinal chemistry due to its ability to form stable hydrogen bonds and its inherent bioactivity. The 5-(aminomethyl) moiety introduces a nucleophilic site that can participate in various chemical reactions, including condensation and cyclization processes, which are crucial for the synthesis of more complex molecules. On the other hand, the 2-fluoro-5-methylphenyl group adds electronic and steric effects that can modulate the compound's interactions with biological targets. These features collectively contribute to the compound's potential as a building block for novel therapeutic agents.

In recent years, there has been significant interest in the development of small molecules that can modulate biological pathways associated with diseases such as cancer, inflammation, and neurodegeneration. The fluoro substituent, in particular, has gained attention for its ability to enhance metabolic stability and binding affinity in drug candidates. Studies have shown that fluorine atoms can influence the electronic properties of adjacent atoms, leading to improved pharmacokinetic profiles. The methylphenyl group further contributes to the compound's lipophilicity, which is often essential for crossing biological membranes.

One of the most compelling aspects of 2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl) is its potential as a scaffold for drug design. Researchers have leveraged similar oxazolidinone structures to develop antibiotics, antiviral agents, and anti-inflammatory drugs. The ability to functionalize the ring system allows for fine-tuning of biological activity. For instance, modifications at the 5-position can alter the compound's solubility and binding interactions with target proteins. Similarly, variations at the 3-position, such as introducing different substituents like halogens or alkyl groups, can further refine its pharmacological properties.

Recent advancements in computational chemistry have enabled more efficient screening of compounds like 2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl). Molecular docking simulations and virtual screening techniques allow researchers to predict how a molecule might interact with specific biological targets before conducting expensive wet-lab experiments. This approach has accelerated the discovery process significantly. For example, studies have utilized these methods to identify potential inhibitors of enzymes involved in cancer metabolism by focusing on the interaction between the fluoro-5-methylphenyl group and key amino acid residues in the enzyme's active site.

The synthesis of this compound also presents interesting challenges and opportunities. Traditional methods for constructing oxazolidinone rings often involve cycloaddition reactions between 1,3-dithiole-2-thiones and nitrile oxides or azides. However, these reactions can be sensitive to reaction conditions and may require harsh reagents. Alternative approaches include transition-metal-catalyzed cyclizations or enzymatic methods that offer greater selectivity and milder conditions. Recent research has explored photoredox catalysis as a means to construct complex heterocycles under mild conditions, potentially offering a greener route to synthesizing 2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl).

The pharmacological potential of this compound has not gone unnoticed by academic and industrial researchers. Several groups have reported on derivatives of oxazolidinones with enhanced activity against bacterial pathogens resistant to conventional antibiotics. The combination of an aminomethyl group and a fluoro-5-methylphenyl moiety may confer unique advantages in this context. For instance, the fluoro substituent could improve binding affinity to bacterial enzymes while the amine group could facilitate interactions with bacterial cell wall components.

In addition to its pharmaceutical applications, this compound has shown promise in material science applications. Oxazolidinones are known for their ability to form coordination complexes with metal ions due to their nitrogen-rich structure. These complexes can exhibit interesting catalytic properties or serve as sensors for metal ions in environmental samples. The presence of both an amine and a fluoro substituent may further enhance these properties by providing additional coordination sites or influencing electronic transitions.

The future direction of research on 2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl) is likely to be shaped by interdisciplinary collaborations between chemists, biologists, and computer scientists. Advances in machine learning algorithms are enabling more accurate predictions of molecular properties from structural data alone. This could lead to faster identification of lead compounds for further optimization before they enter clinical trials.

In conclusion,2-Oxazolidinone, 5-(aminomethyl)-3-(2-fluoro-5-methylphenyl) (CAS no: 2137617-82-2) is a structurally intriguing molecule with significant potential across multiple fields including drug discovery,fluoro chemistry,methylphenyl derivatives,aminomethyl functional groups,oxazolidinone scaffolds,fluoro-5-methylphenyl, pharmaceutical development,biological targets, computational chemistry,synthesis, molecular docking,enzymatic methods, photoredox catalysis,bacterial pathogens, material science,metal ions, environmental sensors,drug design, interdisciplinary research,machine learning, molecular properties,lead compounds, clinical trials.

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